2-(3,4-dimethoxyphenyl)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a dimethoxyphenyl group, a fluorophenyl group, and a dihydroquinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydroquinazolinone Core: This step involves the condensation of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone to form the dihydroquinazolinone core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the dihydroquinazolinone intermediate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced via a Friedel-Crafts acylation reaction, where the dihydroquinazolinone intermediate reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Final Acetylation Step: The final step involves the acetylation of the amine group on the dihydroquinazolinone core using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydroquinazolinone moiety, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Research: The compound’s reactivity and stability make it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(3,4-dimethoxyphenyl)-N-(3-(4-bromophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide: Similar structure but with a bromine atom instead of a fluorine atom.
2-(3,4-dimethoxyphenyl)-N-(3-(4-methylphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of 2-(3,4-dimethoxyphenyl)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a derivative of quinazolinone, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C23H20FN3O2 with a complex structure that includes a quinazolinone core. The presence of both dimethoxyphenyl and fluorophenyl groups contributes to its biological profile.
Biological Activity Overview
Quinazolinone derivatives have been studied for various biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus has shown promising results in several studies:
- Anticancer Activity : Research indicates that quinazolinone derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The compound's structure suggests potential interactions with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : Compounds containing similar structures have demonstrated COX-II inhibitory activity, which is crucial in managing inflammation. In vitro studies suggest that this compound may exhibit selective inhibition against COX-II, potentially reducing side effects associated with non-selective NSAIDs.
- Antimicrobial Properties : Some studies have reported that quinazolinone derivatives possess antimicrobial activity against various pathogens. The specific compound's efficacy against bacteria and fungi remains to be thoroughly investigated but shows potential based on structural analogs.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, particularly COX enzymes.
- Cell Cycle Arrest : Quinazolinones have been observed to induce cell cycle arrest at different phases, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a significant mechanism attributed to many quinazolinone derivatives.
Research Findings
Recent studies have provided insights into the biological activity of similar compounds:
Case Studies
-
Case Study on Anticancer Activity :
A study involving a series of quinazolinone derivatives demonstrated that modifications at the N-position significantly enhanced anticancer potency. The specific compound showed a marked reduction in viability of breast cancer cell lines (MCF-7), suggesting a strong therapeutic potential. -
Case Study on Anti-inflammatory Properties :
In an experimental model of arthritis, the compound exhibited significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4/c1-15-27-21-10-7-18(14-20(21)25(31)29(15)19-8-5-17(26)6-9-19)28-24(30)13-16-4-11-22(32-2)23(12-16)33-3/h4-12,14H,13H2,1-3H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGMRPNLTIRWMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.